
(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.
- The final deprotection step releases the fully assembled peptide from the resin.
-
Solution-Phase Synthesis
- Solution-phase methods involve coupling amino acids in solution using activating agents.
- Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production
Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.
Analyse Chemischer Reaktionen
Reactions
Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Deprotection: Removal of protecting groups.
Coupling: Activation of the carboxyl group for the next amino acid addition.
Common Reagents
Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.
DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.
TFA (trifluoroacetic acid): Used for deprotection.
Major Products
The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: As potential drugs or therapeutic agents.
Biotechnology: For studying protein-protein interactions.
Biochemistry: Investigating enzyme function and structure.
Pharmacology: Targeting specific receptors or pathways.
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.
Eigenschaften
Molekularformel |
C14H27N5O4 |
|---|---|
Molekulargewicht |
329.40 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |
InChI-Schlüssel |
NKQBSRUOFORGPG-QXEWZRGKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



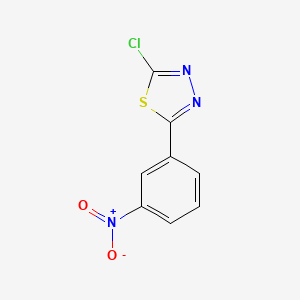
![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)
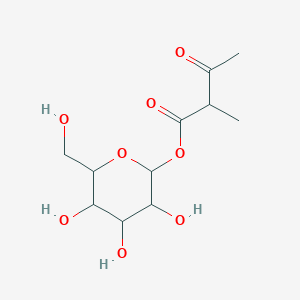
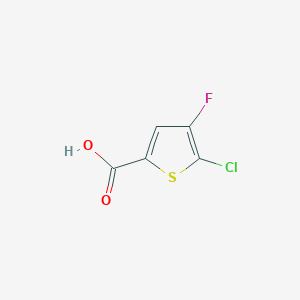
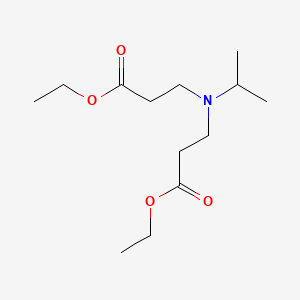

![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)

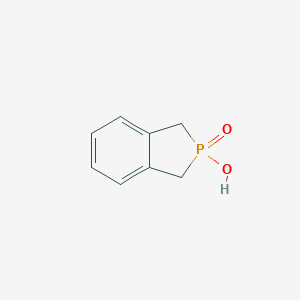
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)



